molecular formula C8H7BrClNO B6191007 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol CAS No. 2731006-68-9

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol

Cat. No. B6191007
CAS RN: 2731006-68-9
M. Wt: 248.5
InChI Key:
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Description

3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol, also known as 5-bromo-2-chloro-7-hydroxy-cyclopenta[b]pyridin-7-one, is an organobromine compound that is used in a variety of scientific and industrial applications. This compound is a colorless solid that is soluble in water, ethanol, and other organic solvents. It is a versatile reagent that is used in organic synthesis and in the laboratory for various analytical and preparative purposes. It is also used in the production of pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol depends on its application. In the synthesis of pharmaceuticals, agrochemicals, and other compounds, it acts as a catalyst that promotes the reaction between the reactants. In the laboratory, it is used as a reagent that is used to synthesize peptides, proteins, and other biomolecules. In the study of catalytic reactions, it acts as a catalyst that promotes the reaction between the reactants. In the synthesis of polymers, it acts as a cross-linking agent that helps to link the monomers together.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not used as a drug or therapeutic agent, and it is not known to interact with any biological molecules. As such, it is safe to use in laboratory experiments and industrial applications.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol in laboratory experiments are that it is a versatile reagent that can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. It is also used in the laboratory for analytical and preparative purposes, such as in the synthesis of peptides, proteins, and other biomolecules. In addition, it is used in the synthesis of polymers and in the study of catalytic reactions.
The limitations of using this compound in laboratory experiments are that it is a hazardous material that must be handled with care. It is also corrosive and can cause skin and eye irritation. As such, it should be used in a well-ventilated area and with appropriate safety equipment.

Future Directions

The future directions for 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol include its use in the development of new pharmaceuticals and agrochemicals, as well as its use in the synthesis of polymers and other materials. It could also be used in the development of new catalysts and catalytic reactions, as well as in the study of reaction mechanisms. In addition, it could be used in the development of new analytical techniques and in the study of the structure and properties of biomolecules. Finally, it could be used in the synthesis of new chiral compounds and in the development of new synthetic methods.

Synthesis Methods

3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol can be synthesized by a variety of methods. One method involves the reaction of bromine and chlorine with 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one. This reaction is catalyzed by a base, such as potassium hydroxide, and yields the desired product in good yield. Another method involves the reaction of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one with an amine, such as triethylamine, in the presence of a base, such as potassium carbonate, to yield the desired product.

Scientific Research Applications

3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol has a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. It is also used in the laboratory for analytical and preparative purposes, such as in the synthesis of peptides, proteins, and other biomolecules. It is also used in the synthesis of polymers and in the study of catalytic reactions. In addition, it is used in the study of organic reactions, such as the synthesis of chiral compounds and the study of reaction mechanisms.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one", "sodium bromide", "potassium carbonate", "acetic acid", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one in acetic acid.", "Step 2: Add sodium bromide and potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the resulting mixture and wash the solid with water.", "Step 4: Dissolve the solid in a mixture of acetic acid and hydrogen peroxide.", "Step 5: Heat the reaction mixture to reflux for several hours.", "Step 6: Cool the reaction mixture and filter the resulting solid.", "Step 7: Wash the solid with water and dry to obtain 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol." ] }

CAS RN

2731006-68-9

Molecular Formula

C8H7BrClNO

Molecular Weight

248.5

Purity

95

Origin of Product

United States

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